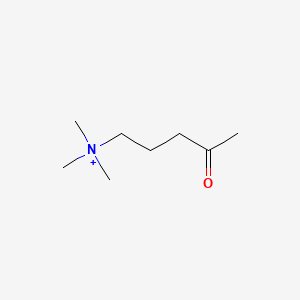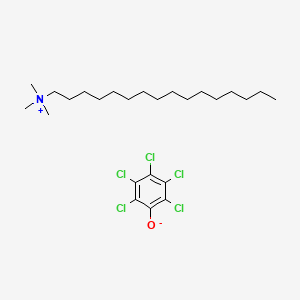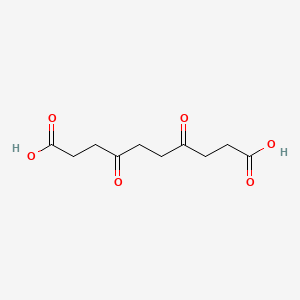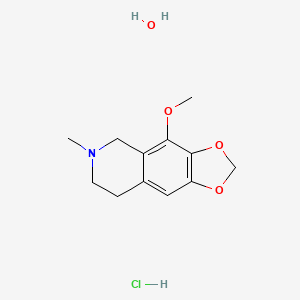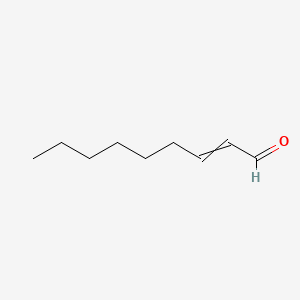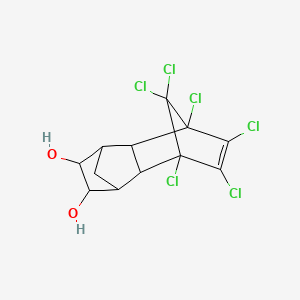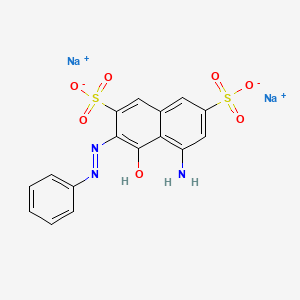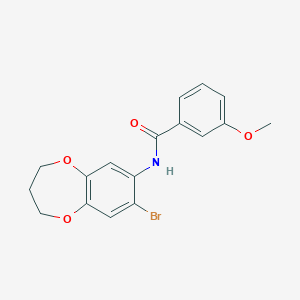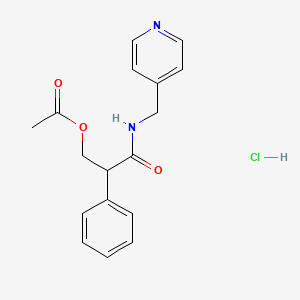
9-(2-硝基乙烯基)蒽
描述
9-(2-Nitrovinyl)anthracene is a chemical compound with the empirical formula C16H11NO2 . It has a molecular weight of 249.26 .
Synthesis Analysis
The synthesis of 9-(2-Nitrovinyl)anthracene and related compounds has been a subject of research. The nitrostyrene scaffold has been identified as a lead structure for the development of effective compounds targeting certain diseases . The series of structurally diverse nitrostyrenes was synthesized via Henry–Knoevenagel condensation reactions .Molecular Structure Analysis
The molecular structure of 9-(2-Nitrovinyl)anthracene consists of 32 bonds in total. There are 21 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 nitro group (aliphatic) .Physical And Chemical Properties Analysis
9-(2-Nitrovinyl)anthracene is a solid at room temperature . It has a boiling point of 465.4°C at 760 mmHg .科学研究应用
光化学异构化
(E)-9-(2-硝基丙烯基)蒽及其衍生物已经合成并研究其光化学异构化性质。这些化合物经历几何异构化,(Z)-异构体在各种溶剂中更为有利。X射线衍射研究有助于确定它们的结构,增进对它们的光化学行为(Becker et al., 1989)的理解。
光电应用
9-[(5-硝基吡啶-2-氨基乙基)亚胺甲基]-蒽(NAMA),是9-(2-硝基乙烯基)蒽的衍生物,已经合成并应用于有机发光二极管(OLEDs)中。它表现出蓝色/近紫外发射,使其成为光电应用的潜在候选者,特别是在具有高亮度和长寿命的OLEDs中(Varol et al., 2016)。
荧光探针
基于(E)-9-(2-硝基乙烯基)-蒽开发了一种用于检测亚硫酸氢根离子的荧光探针。该探针在紫外光下显示出显著的荧光强度增强和明显的颜色变化,为检测各种样品中的亚硫酸氢根提供了一种特定方法,如糖(Chao et al., 2015)。
光机械材料
蒽衍生物,包括与9-(2-硝基乙烯基)蒽相关的化合物,已被研究其光机械性能。例如,9-二乙烯基蒽马隆二腈经历光异构化反应,提供了制备新的光机械材料的途径。这些物质在响应光线时显示出改变形状或性质的潜力(Zhu et al., 2016)。
电喷雾电离研究
对9-硝基蒽进行的研究,这是9-(2-硝基乙烯基)蒽的近亲,有助于理解电喷雾质谱中电活性化合物的化学反应性。这些研究对分析电喷雾过程中还原和氧化产物的形成至关重要(Charbonnier et al., 1999)。
合成和化学相互作用
对蒽衍生物的研究,包括9-蒽腈氧化物,已经探索了它们的反应和合成过程。这些研究有助于更广泛地了解蒽衍生物的化学行为和在各个领域中的潜在应用(Han & Natale, 2001)。
溶剂致色性质
对蒽衍生物的溶剂致色性质的研究,如9-(4-氨基苯乙炔基)-10-(4-硝基苯乙炔基)蒽,揭示了溶剂极性对这些化合物的吸收和荧光光谱的影响。这样的研究对于开发具有特定光学性质的材料以用于各种技术是至关重要的(Imoto et al., 2009)。
安全和危害
未来方向
Research on 9-(2-Nitrovinyl)anthracene and related compounds has shown promising results in the field of medicine. For instance, these compounds have demonstrated potent antiproliferative effects in certain cell lines . This suggests potential future applications in the treatment of diseases such as chronic lymphocytic leukaemia and Burkitt’s lymphoma .
作用机制
Target of Action
It has been found to exhibit potent antiproliferative effects in burkitt’s lymphoma (bl) cell lines . Therefore, it can be inferred that the compound interacts with cellular components involved in the proliferation of these cells.
Mode of Action
It is known that the compound undergoes a diels-alder reaction with various dienophiles, including maleic anhydride, maleimides, acrylonitrile, and benzyne . This reaction could potentially lead to structural modifications that enhance the compound’s antiproliferative activity.
Biochemical Pathways
Given its antiproliferative effects on burkitt’s lymphoma (bl) cell lines, it is likely that the compound interferes with pathways involved in cell proliferation and survival .
Result of Action
9-(2-Nitrovinyl)anthracene has been found to elicit potent antiproliferative effects in both chemosensitive and chemoresistant Burkitt’s lymphoma (BL) cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to cell death.
属性
IUPAC Name |
9-[(E)-2-nitroethenyl]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOMWYPUMGJROJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58349-77-2 | |
| Record name | 9-(2-Nitrovinyl)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058349772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-nitrovinyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-(2-nitrovinyl)anthracene derivatives attractive for anticancer drug development?
A1: Research suggests that 9-(2-nitrovinyl)anthracene derivatives exhibit potent antiproliferative activity against specific cancer cell lines, particularly those associated with Burkitt's lymphoma (BL) and Chronic Lymphocytic Leukemia (CLL) [, ]. These compounds have demonstrated promising results in inhibiting cancer cell growth, even in chemoresistant cell lines [, ].
Q2: How do these compounds exert their anticancer effects?
A2: While the exact mechanism of action requires further investigation, studies suggest that 9-(2-nitrovinyl)anthracene derivatives induce apoptosis (programmed cell death) in cancer cells [, ]. Specifically, some compounds in this class trigger a ROS-dependent apoptotic pathway, effectively killing BL cells with superior efficacy compared to the control drug Taxol [].
Q3: How does the structure of 9-(2-nitrovinyl)anthracene influence its activity?
A3: The structure of 9-(2-nitrovinyl)anthracene serves as a scaffold for developing diverse analogs with enhanced anticancer properties. Research has shown that modifications through Diels-Alder reactions with various dienophiles, such as maleic anhydride and maleimides, can significantly influence the potency of these compounds against BL cell lines []. This highlights the importance of structure-activity relationships (SAR) in optimizing the anticancer activity of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



